

Roniciclib: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

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For Researchers, Scientists, and Drug Development Professionals

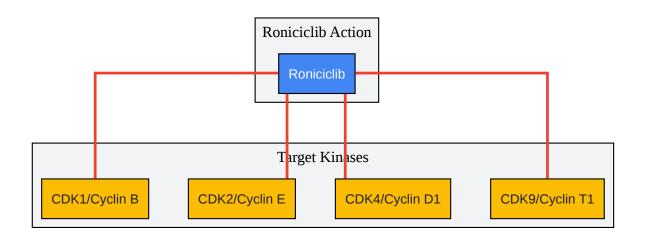
Introduction

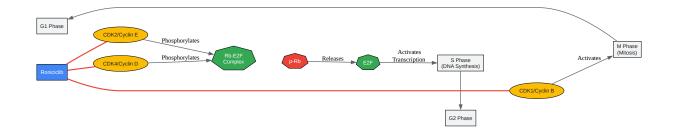
Roniciclib (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.[1] Cyclin-dependent kinases are key regulators of the cell division cycle, and their dysregulation is a hallmark of many cancers, making them a critical target for therapeutic intervention.[1] Roniciclib distinguishes itself by targeting multiple CDKs involved in both cell cycle progression and transcription, leading to potent inhibition of tumor growth.[1] [2] Preclinical studies have consistently shown that Roniciclib induces cell cycle arrest, promotes apoptosis, and strongly inhibits tumor growth in various xenograft models.[1] This technical guide provides an in-depth overview of Roniciclib's mechanism of action, its quantitative effects on tumor cell proliferation, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action

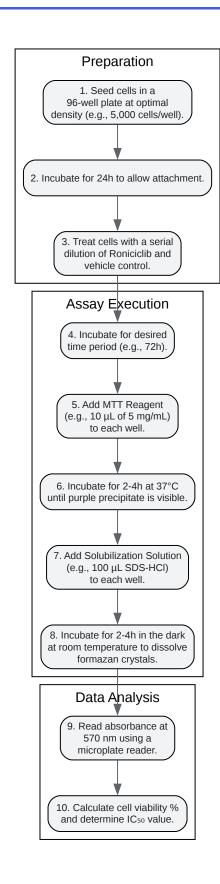
Roniciclib exerts its anti-neoplastic effects by binding to and inhibiting the activity of several key cyclin-dependent kinases. Its primary targets include the cell-cycle CDKs (CDK1, CDK2, CDK4) and transcriptional CDKs (CDK7, CDK9).[2] By inhibiting these kinases, **Roniciclib** effectively halts the cellular machinery responsible for cell division and growth.











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References

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- 2. medchemexpress.com [medchemexpress.com]
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